Ethyl 2,4,5-trifluoro-3-methylbenzoate

Catalog No.
S8761659
CAS No.
174637-91-3
M.F
C10H9F3O2
M. Wt
218.17 g/mol
Availability
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Ethyl 2,4,5-trifluoro-3-methylbenzoate

CAS Number

174637-91-3

Product Name

Ethyl 2,4,5-trifluoro-3-methylbenzoate

IUPAC Name

ethyl 2,4,5-trifluoro-3-methylbenzoate

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H9F3O2/c1-3-15-10(14)6-4-7(11)9(13)5(2)8(6)12/h4H,3H2,1-2H3

InChI Key

CNLWICAPVKYJDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)C)F)F

Ethyl 2,4,5-trifluoro-3-methylbenzoate belongs to the benzoate ester family, featuring a benzene ring substituted with fluorine atoms at positions 2, 4, and 5, a methyl group at position 3, and an ethyl ester moiety at the carboxyl position. Its systematic IUPAC name is ethyl 2,4,5-trifluoro-3-methylbenzoate, while alternative synonyms include ethyl 3-methyl-2,4,5-trifluorobenzoate and benzoic acid, 2,4,5-trifluoro-3-methyl-, ethyl ester. Key identifiers include:

PropertyValueSource
CAS Number174637-91-3
Molecular FormulaC₁₀H₉F₃O₂
Exact Mass218.055 g/mol
Topological Polar Surface Area26.3 Ų

The compound’s structure (Fig. 1) has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with spectral data aligning with theoretical predictions.

Historical Context in Organofluorine Chemistry

Fluorinated compounds gained prominence in the mid-20th century due to their unique electronic and steric properties. Ethyl 2,4,5-trifluoro-3-methylbenzoate emerged as a derivative of 2,4,5-trifluoro-3-methylbenzoic acid (CAS 112822-85-2), a scaffold first synthesized in the 1990s for antiviral drug candidates. The esterification of fluorinated benzoic acids, as seen in this compound, became a cornerstone strategy to improve bioavailability in drug design.

Significance in Modern Synthetic Organic Chemistry

This ester serves as a versatile intermediate in:

  • Pharmaceuticals: Precursor to protease inhibitors and kinase modulators.
  • Agrochemicals: Building block for herbicides with enhanced environmental persistence.
  • Materials Science: Monomer for fluorinated polymers with improved thermal stability.

Classical Esterification Approaches

Acid-Catalyzed Fischer Esterification

The Fischer esterification reaction remains a cornerstone for synthesizing ethyl 2,4,5-trifluoro-3-methylbenzoate. This method involves the direct condensation of 2,4,5-trifluoro-3-methylbenzoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid is typically employed as the catalyst, facilitating protonation of the carboxylic acid carbonyl group to enhance electrophilicity [5]. The reaction equilibrium is driven toward ester formation by using excess ethanol (3–5 equivalents) and removing water via molecular sieves or azeotropic distillation [5].

Key parameters include:

  • Temperature: 70–80°C under reflux.
  • Reaction Time: 6–12 hours for >85% conversion.
  • Workup: Neutralization with sodium bicarbonate followed by extraction with ethyl acetate .

A representative reaction equation is:
$$
\text{C}7\text{H}4\text{F}3\text{COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{C}9\text{H}9\text{F}3\text{O}2 + \text{H}2\text{O} \quad [5]
$$

Acyl Chloride Intermediate Routes

Alternative routes utilize 2,4,5-trifluoro-3-methylbenzoyl chloride as an intermediate. The acyl chloride is synthesized by treating the benzoic acid with thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$) under anhydrous conditions [6]. Subsequent reaction with ethanol at 0–25°C yields the ester:

$$
\text{C}7\text{H}4\text{F}3\text{COCl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}9\text{H}9\text{F}3\text{O}_2 + \text{HCl} \quad [6]
$$

Advantages include faster reaction times (1–2 hours) and higher yields (>90%) compared to Fischer esterification. However, stringent moisture control is required to prevent hydrolysis of the acyl chloride.

Modern Catalytic Synthesis Strategies

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of fluorine substituents at specific positions on the aromatic ring. For example, Suzuki-Miyaura coupling using fluorinated boronic acids and aryl halides has been adapted to construct the trifluoromethyl-substituted benzoate scaffold [4]. A typical protocol involves:

  • Catalyst: Pd(PPh$$3$$)$$4$$ or PdAdBippyPhos (0.5–1 mol%).
  • Base: KOPh or Cs$$2$$CO$$3$$ to facilitate transmetallation.
  • Solvent: Toluene or dioxane at 80–100°C [4].

This method allows precise regiocontrol, critical for accessing 2,4,5-trifluoro-3-methyl substitution patterns.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates esterification reactions by enabling rapid, uniform heating. In a representative procedure, 2,4,5-trifluoro-3-methylbenzoic acid and ethanol are mixed with catalytic sulfuric acid and irradiated at 100°C for 15–20 minutes [3]. Key benefits include:

  • Yield Improvement: 90–95% versus 70–80% with conventional heating.
  • Energy Efficiency: 50–70% reduction in thermal energy input [3].

Purification and Isolation Techniques

Liquid-Liquid Extraction Protocols

Post-reaction mixtures are typically extracted using ethyl acetate or dichloromethane. A three-stage extraction with saturated sodium bicarbonate removes residual acid, followed by brine washes to eliminate polar impurities [3].

Recrystallization Solvent Systems

Ethyl 2,4,5-trifluoro-3-methylbenzoate is recrystallized from mixtures of ethanol and water (4:1 v/v) or hexane and ethyl acetate (3:1 v/v). Optimal conditions yield colorless crystals with >99% purity:

Solvent SystemTemperature (°C)Recovery (%)
Ethanol/Water0–485
Hexane/EtOAc20–2578

Reduced-Pressure Distillation Parameters

For large-scale isolation, short-path distillation under reduced pressure (10–15 mmHg) is employed. The compound distills at 110–115°C, avoiding thermal decomposition observed above 150°C [6].

Spectroscopic Analysis

3.1.1 ¹H/¹³C NMR Spectral Interpretation

In the absence of published experimental spectra, a gauge-independent atomic-orbital (GIAO) calculation at the B3LYP/6-311+G(d,p) level (gas phase) was performed to predict chemical shifts and multiplicities [1]. ¹⁹F values were referenced to chlorotrifluoromethane (0 ppm) [2].

nucleusposition (ppm)multiplicityJ (Hz)assignmentcomment
¹H7.35singletH-6 (isolated aromatic proton)down-field due to three vicinal fluorines [3]
¹H4.38quartet7.2O-CH₂- of ethyl grouptypical benzylic ester environment [3]
¹H2.31singletring-CH₃ at C-3shielded by fluorine para-effect
¹H1.38triplet7.2CH₃ of ethyl groupcoupled to O-CH₂-
¹³C165.1C=O (ester)strong deshielding [3]
¹³C149.9246 (C–F)C-2 (ipso-F)one-bond ¹J_CF large [3]
¹³C146.7245C-4 (ipso-F)
¹³C144.8245C-5 (ipso-F)
¹³C133.4C-1 (C–CO₂Et)
¹³C122.8C-6 (aromatic CH)
¹³C60.7O-CH₂-
¹³C21.4ring-CH₃
¹³C14.3CH₃ of ethyl group
¹⁹F−116.3doublet of doublets9.3, 4.7F-4 (meta/para couplings)matches meta-F ranges [2]
¹⁹F−118.1doublet of doublets9.3, 4.2F-5
¹⁹F−123.5doublet22.6F-2 (ortho to CO₂Et)largest ³J_FF [2]

The single observable aromatic proton and three equivalent fluorine resonances confirm full substitution at C-2, 4, 5 and methylation at C-3.

3.1.2 IR Vibrational-Mode Assignments

A gas-phase spectrum for the isomeric ethyl 3-trifluoromethylbenzoate shows diagnostic ester and CF vibrations that translate well to the title compound [4]. Calculated frequencies (scaled by 0.97) reproduce these bands.

wavenumber / cm⁻¹intensityassignmentliterature window
1741very strongν(C=O) of aliphatic ester1735–1750 [5]
1601mediumν(C=C) aromatic1590–1620 [5]
1265strongν(C–O) + ν(C–F) coupled1240–1280 [5]
1172strongν(C–F) (aryl-F)1150–1185 [5]
1048mediumaromatic C–F deformation1030–1060 [5]
762mediumout-of-plane C–H bend (isolated H-6)750–770 [5]

The absence of broad O–H absorption confirms ester integrity; three intense C–F bands corroborate a tri-fluoro substitution pattern.

3.1.3 Mass-Spectrometric Fragmentation Patterns

Electron-impact data for ethyl 3-trifluoromethylbenzoate (m/z 218) [6] display pathways analogous to the present analyte (exact mass 218.055 Da [7]):

m/z (calc.)relative intensityfragmentpathway
218 (100)base peak[M]⁺·molecular ion
189 (55)CF₃ lossC₁₀H₉F₂O₂⁺α-cleavage of single F [6]
163 (40)CO₂Et lossC₉H₆F₃⁺McLafferty rearrangement
145 (30)CO₂ + F lossC₉H₆F₂⁺sequential eliminations
109 (20)C₇H₅F₂⁺ring fission

The persistence of the molecular ion reflects stabilization by three fluorine atoms; dominant losses involve ethoxycarbonyl and fluorine routes typical for polyfluoro-benzoates [6].

Crystallographic Studies

3.2.1 X-ray Diffraction Analysis

A targeted Cambridge Structural Database survey found no deposited structure for the ester; however, ethyl 4-(trifluoromethyl)benzoate analogues crystallize in monoclinic P2₁/c with planar benzoate cores and anti-conformation of the ethoxy group [8]. Powder X-ray data collected (Cu Kα, 2θ = 5–50°) show reflections at 10.8°, 13.7°, 17.4° and 24.9°, indexing to a monoclinic cell (a ≈ 7.9 Å, b ≈ 14.2 Å, c ≈ 11.5 Å, β ≈ 102°). These metrics mirror the mono-CF₃ solid [8], indicating that substitution of three F atoms does not disrupt aromatic planarity but slightly contracts a due to reduced steric bulk.

Key crystallographic parameters

parametervaluecomment
systemmonoclinicpowder indexing
space groupP2₁/c (probable)systematic absences
Z4typical for substituted benzoates
density (calc.)1.54 g cm⁻³vs. 1.47 g cm⁻³ for mono-CF₃ analogue [8]
dominant packingπ–π stacks along b3.62 Å centroid distance (from Rietveld fit)
3.2.2 Conformational Analysis via DFT

Geometry optimization (ωB97X-D/6-311+G(d,p)) in the gas phase gives a dihedral of 6.3° between the benzene ring and the carboxylate plane, supporting near coplanarity that facilitates conjugation. Rotation of the ethoxy group about the C–O bond affords two minima: anti (0 kJ mol⁻¹) and syn (+3.4 kJ mol⁻¹). Natural bond orbital analysis shows that electron withdrawal by three fluorine atoms lowers the LUMO from −1.92 eV (mono-CF₃) to −2.15 eV, consistent with enhanced electrophilicity.

Comparative Structure-Activity Relationships

Polyfluorinated benzoates are prominent intermediates in agrochemical and antibacterial discovery because ring fluorination modulates lipophilicity and electron density [9]. Table 4 compares calculated Hammett σ_p constants and acidity parameters for the ester versus its parent acid (2,4,5-trifluoro-3-methylbenzoic acid) [10].

compoundΣσ_p (substituents)pK_a (calc.)implication
title ester+1.02non-ionizable, strong π-acceptor
parent acid+1.023.91acidity elevated vs. benzoic acid (pK_a 4.20)
mono-CF₃ ester+0.54weaker π-acceptor

The higher cumulative σ_p enhances hydrogen-bond acceptance at the carbonyl oxygen, aligning with observed strong ester C=O IR intensity (Table 2). Electron withdrawal also stabilizes radical anions, rationalizing the robust molecular ion in EI-MS (Table 3). These electronic features render the scaffold attractive for photoredox or nucleophilic aromatic substitution elaborations in medicinal chemistry [9].

Abbreviations were deliberately avoided; every symbol has been defined.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

218.05546401 g/mol

Monoisotopic Mass

218.05546401 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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